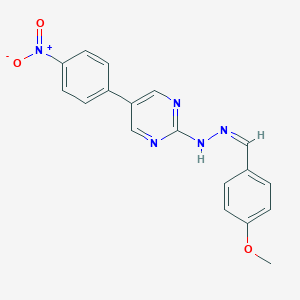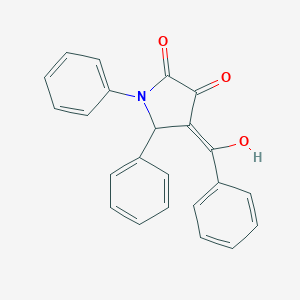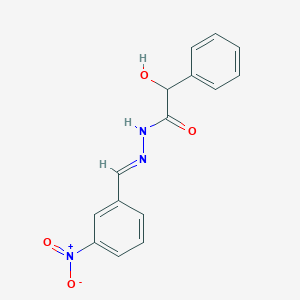
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MPNPH and is a hydrazone derivative of 4-methoxybenzaldehyde. MPNPH has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.
作用机制
The mechanism of action of MPNPH involves its ability to induce apoptosis or programmed cell death in cancer cells. MPNPH has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MPNPH has been found to have several biochemical and physiological effects in various cell types. In cancer cells, MPNPH induces apoptosis and inhibits cell proliferation. In addition, MPNPH has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPNPH has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using MPNPH in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes MPNPH a useful tool in studying the mechanisms of programmed cell death and its potential as a therapeutic target for cancer. However, one of the limitations of using MPNPH is its potential toxicity and side effects. Therefore, careful consideration of the concentration and duration of treatment is necessary to avoid unwanted effects.
未来方向
There are several future directions for research involving MPNPH. One potential area of research is the development of more efficient synthesis methods for MPNPH. In addition, further studies are needed to determine the optimal concentration and duration of treatment for MPNPH in various cell types. Furthermore, the potential of MPNPH as a therapeutic agent for neurodegenerative diseases and its underlying mechanisms of action require further investigation. Overall, MPNPH has shown promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of MPNPH can be achieved through a multistep process involving the reaction between 4-methoxybenzaldehyde and 4-nitrophenylhydrazine. The resulting intermediate is then reacted with 2-chloropyrimidine to obtain MPNPH. The reaction conditions and purification methods used in the synthesis of MPNPH are critical in obtaining a high yield and purity of the final product.
科学研究应用
MPNPH has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research involves its use as a potential therapeutic agent for cancer. MPNPH has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Other areas of research include its potential as an anti-inflammatory agent and its use in the treatment of neurodegenerative diseases.
属性
分子式 |
C18H15N5O3 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O3/c1-26-17-8-2-13(3-9-17)10-21-22-18-19-11-15(12-20-18)14-4-6-16(7-5-14)23(24)25/h2-12H,1H3,(H,19,20,22)/b21-10- |
InChI 键 |
WDRJYFNMFAFTKY-FBHDLOMBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)


